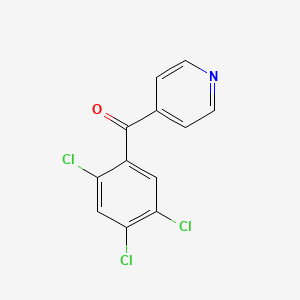
(Pyridin-4-yl)(2,4,5-trichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- is a chemical compound with the molecular formula C12H6Cl3NO. It is known for its unique structure, which includes a pyridine ring and a trichlorophenyl group.
Métodos De Preparación
The synthesis of Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- typically involves the reaction of 4-pyridinecarboxaldehyde with 2,4,5-trichlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- can be compared with other similar compounds, such as:
- Methanone,4-pyridinyl(2,4-dichlorophenyl)-
- Methanone,4-pyridinyl(2,5-dichlorophenyl)-
- Methanone,4-pyridinyl(3,4,5-trichlorophenyl)-
These compounds share structural similarities but differ in the number and position of chlorine atoms on the phenyl ring. The unique arrangement of chlorine atoms in Methanone,4-pyridinyl(2,4,5-trichlorophenyl)- contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
62246-99-5 |
|---|---|
Fórmula molecular |
C12H6Cl3NO |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
pyridin-4-yl-(2,4,5-trichlorophenyl)methanone |
InChI |
InChI=1S/C12H6Cl3NO/c13-9-6-11(15)10(14)5-8(9)12(17)7-1-3-16-4-2-7/h1-6H |
Clave InChI |
OVRAIAQQUIYYIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


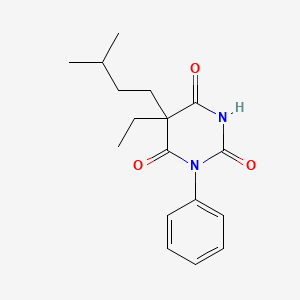
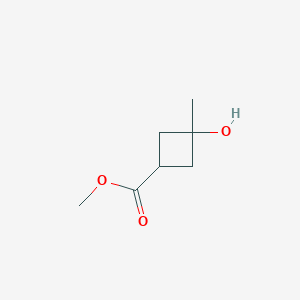
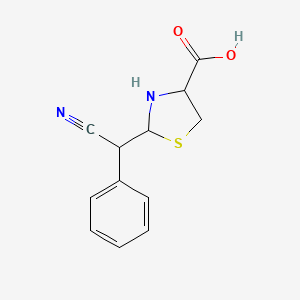
![N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B13999854.png)
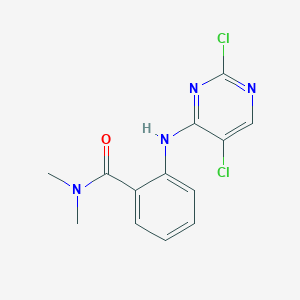
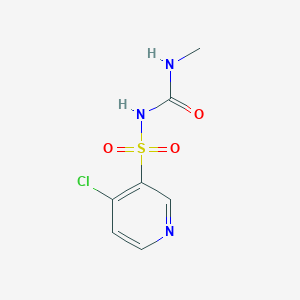
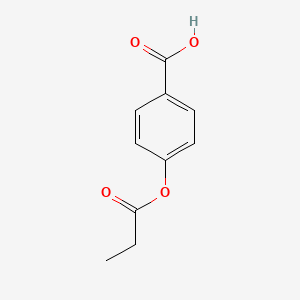
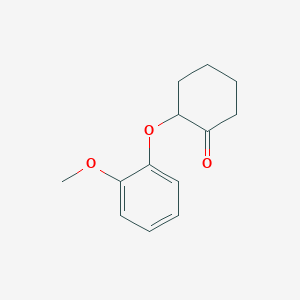
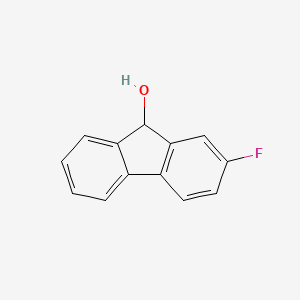
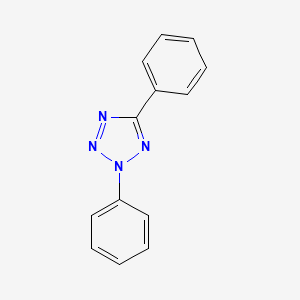
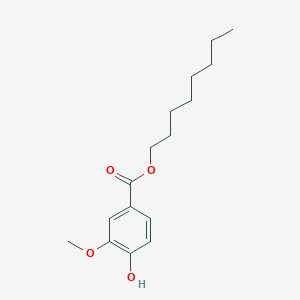
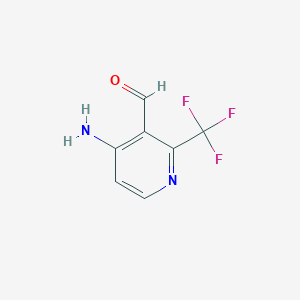
![2-bromo-N-[3-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide](/img/structure/B13999921.png)
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)
